Butan-2-ylidenehydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butan-2-ylidenehydrazine is an organic compound with the molecular formula C₄H₁₀N₂ It is a derivative of hydrazine, characterized by the presence of a butan-2-ylidene group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Butan-2-ylidenehydrazine can be synthesized through the reaction of butan-2-one with hydrazine. The reaction typically involves the use of a solvent such as ethanol and is carried out under reflux conditions. The general reaction is as follows:
CH3COCH2CH3+NH2NH2→CH3C(NHNH2)CH2CH3+H2O
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Butan-2-ylidenehydrazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: It can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while substitution reactions can produce a variety of substituted hydrazine derivatives.
Scientific Research Applications
Butan-2-ylidenehydrazine has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Medicine: It is being investigated for its potential antimicrobial and anticancer properties.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of butan-2-ylidenehydrazine involves its interaction with molecular targets such as enzymes and proteins. It can inhibit enzyme activity by binding to the active site or by forming covalent bonds with amino acid residues. The specific pathways involved depend on the biological system being studied.
Comparison with Similar Compounds
Butan-2-ylidenehydrazine can be compared with other hydrazine derivatives, such as:
Phenylhydrazine: Used in the synthesis of pharmaceuticals and dyes.
Methylhydrazine: Used as a rocket propellant and in the synthesis of pesticides.
Dimethylhydrazine: Used as a rocket propellant and in the synthesis of pharmaceuticals.
This compound is unique due to its specific structure and the presence of the butan-2-ylidene group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C4H10N2 |
---|---|
Molecular Weight |
86.14 g/mol |
IUPAC Name |
(E)-butan-2-ylidenehydrazine |
InChI |
InChI=1S/C4H10N2/c1-3-4(2)6-5/h3,5H2,1-2H3/b6-4+ |
InChI Key |
VPGUBZVWMHRRSS-GQCTYLIASA-N |
Isomeric SMILES |
CC/C(=N/N)/C |
Canonical SMILES |
CCC(=NN)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.